

A Comprehensive Physicochemical Guide to Boc-D-Glutamine (CAS: 61348-28-5)

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Compound of Interest

Compound Name: 5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid

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Introduction: The Strategic Importance of Boc-D-Glutamine in Synthetic Chemistry

(2R)-5-Amino-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid, commonly known as Boc-D-glutamine, is a cornerstone reagent in modern synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. The strategic installation of the tert-butoxycarbonyl (Boc) protecting group on the α -amino function of D-glutamine facilitates precise chemical manipulations at other reactive sites of the molecule. This guide offers an in-depth exploration of the physicochemical properties, analytical characterization, and practical applications of Boc-D-glutamine, providing a critical resource for researchers leveraging this versatile building block.

The Boc group's utility lies in its remarkable stability across a wide range of chemical conditions, including exposure to bases and nucleophiles, while being readily cleavable under moderately acidic conditions. This orthogonality is paramount in multi-step syntheses, allowing for the sequential construction of complex peptide chains and other intricate molecular architectures.^[1]

Core Physicochemical Data

Boc-D-glutamine is a white to off-white crystalline powder, a physical state that lends itself to ease of handling and storage.^{[2][3]} Its fundamental properties are summarized in the table below, providing a snapshot of its key physicochemical identifiers.

Property	Value	Source(s)
CAS Number	61348-28-5	^[4]
Molecular Formula	C ₁₀ H ₁₈ N ₂ O ₅	^[4]
Molecular Weight	246.26 g/mol	^[4]
Appearance	White to off-white crystalline powder	^{[2][3]}
Melting Point	117-119 °C	^[5]
Optical Rotation	[α] _D ²⁰ +6.5 ± 2° (c=1 in Acetic Acid)	^[2]
Predicted pKa	3.84 ± 0.10	^[5]
XLogP3-AA	-0.2	^[6]

Solubility Profile

The solubility of Boc-D-glutamine is a critical parameter for its application in various reaction media. It is sparingly soluble in water but demonstrates good solubility in several common organic solvents.^[1] This differential solubility is often exploited during reaction work-ups and purification procedures.

Solvent	Solubility	Source(s)
Water	Sparingly soluble	^[1]
Dimethylformamide (DMF)	Soluble (1 mmol in 2 mL)	^[7]
Methanol	Soluble	^[7]
Chloroform	Soluble	^[7]
Dimethyl sulfoxide (DMSO)	Soluble	^[1]

Spectroscopic and Analytical Characterization

A thorough analytical characterization is indispensable for confirming the identity, purity, and structural integrity of Boc-D-glutamine. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Boc-D-glutamine. While specific experimental data for the D-enantiomer is not readily available, the spectra are expected to be identical to its L-enantiomer, N-(tert-Butoxycarbonyl)-L-glutamine, except for the sign of optical rotation.

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum of the L-enantiomer shows characteristic signals that can be assigned as follows: a singlet at approximately 1.38 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector. The α-proton of the amino acid backbone typically appears as a multiplet around 3.85 ppm. The side-chain methylene protons are observed as multiplets between 1.70 and 2.13 ppm. The amide protons of the side chain and the carbamate proton appear as distinct signals, often in the range of 6.76 to 7.28 ppm.^[8]

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure. Key resonances for Boc-protected amino acids include the carbonyl of the carbamate at around 155 ppm, the quaternary carbon of the tert-butyl group near 80 ppm, and the methyl carbons of the tert-butyl group at approximately 28 ppm.^[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is useful for identifying the key functional groups present in Boc-D-glutamine. The spectrum is characterized by strong absorption bands corresponding to the various vibrational modes of the molecule. Expected characteristic peaks include N-H stretching vibrations from the amide and carbamate groups, C-H stretching from the aliphatic portions, and strong C=O stretching vibrations from the carboxylic acid, amide, and carbamate carbonyls. For a Boc-protected glutamine, peaks around 1421 cm⁻¹ and 1335 cm⁻¹ are indicative of the N-H stretching and C-O bending vibrations of the amide bond within the Boc group.^[10]

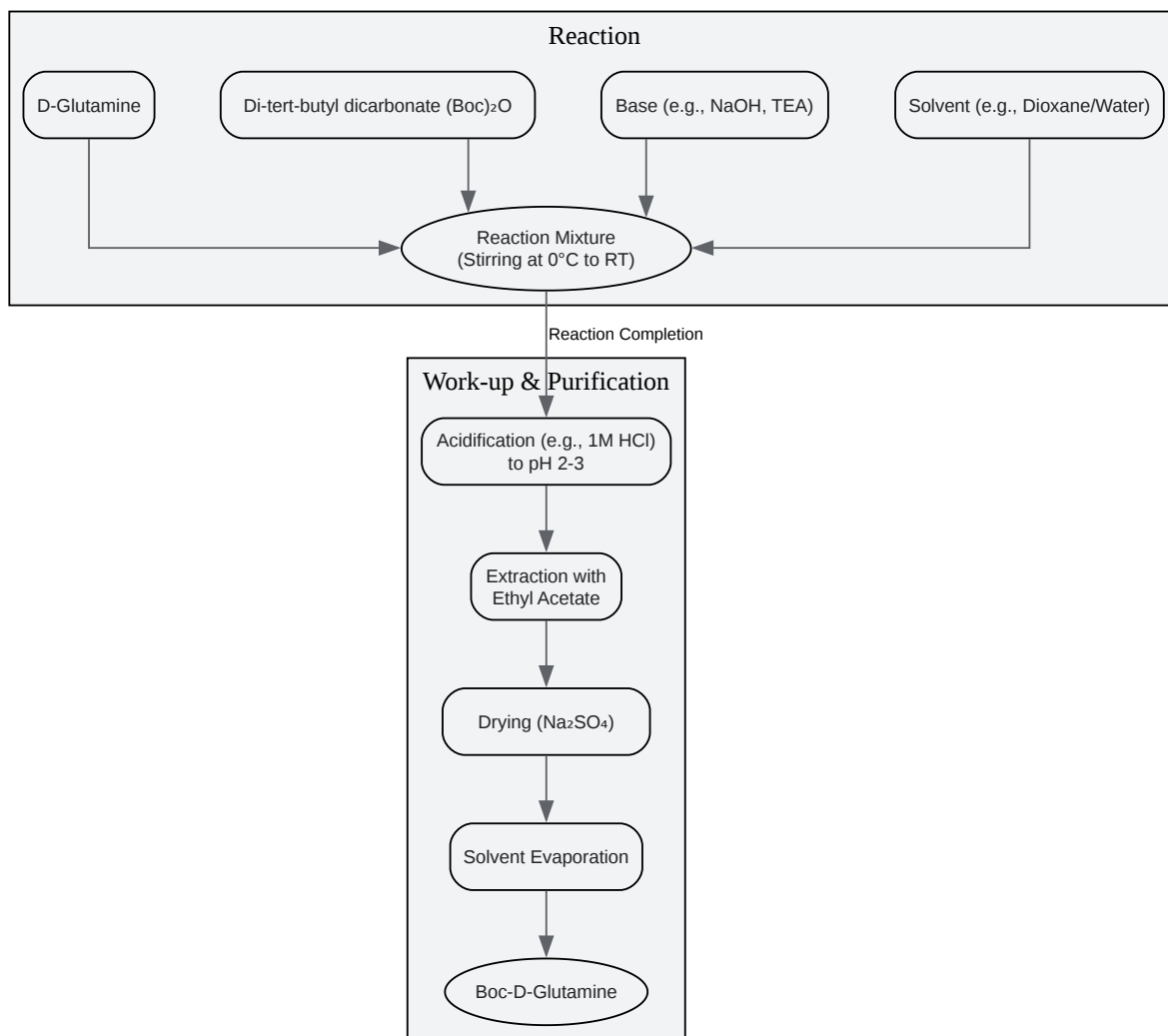
Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of Boc-D-glutamine. For the L-enantiomer, Electrospray Ionization (ESI-MS) typically shows a signal at m/z 269 $[M+Na]^+$, confirming the molecular weight of 246.26 g/mol .^[6]

Synthesis and Purification

The synthesis of Boc-D-glutamine is a standard procedure in organic chemistry, typically involving the reaction of D-glutamine with di-tert-butyl dicarbonate (Boc_2O) under basic conditions. The Boc_2O serves as the electrophilic source of the Boc group, which reacts with the nucleophilic α -amino group of the amino acid.

General Synthetic Workflow



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